molecular formula C12H16ClNO B12543666 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride CAS No. 144479-94-7

2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride

Cat. No.: B12543666
CAS No.: 144479-94-7
M. Wt: 225.71 g/mol
InChI Key: BSXKMBXYQRSODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes a propyl group at the 2-position and a hydrochloride salt form. Dihydroisoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by the formation of the hydrochloride salt. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts under mild reaction conditions . This approach allows for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of recyclable catalysts and benign solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents are used to convert the N-alkylated intermediates to the desired products.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Alkyl halides and other electrophiles are commonly used in N-alkylation reactions.

Major Products: The major products formed from these reactions include various N-substituted dihydroisoquinolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of dihydroisoquinolinones have been shown to disrupt biological membrane systems in phytopathogens, leading to their antifungal activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for targeted research applications.

Properties

CAS No.

144479-94-7

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-propyl-1,3-dihydroisoquinolin-4-one;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-2-7-13-8-10-5-3-4-6-11(10)12(14)9-13;/h3-6H,2,7-9H2,1H3;1H

InChI Key

BSXKMBXYQRSODR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=CC=CC=C2C(=O)C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.